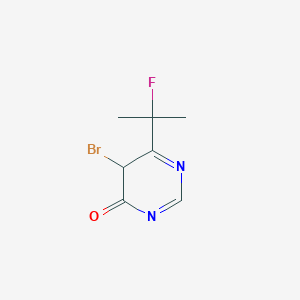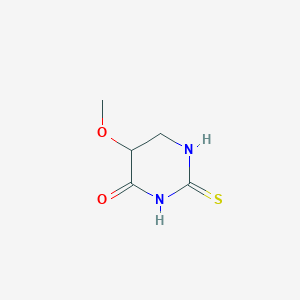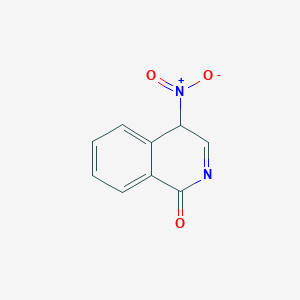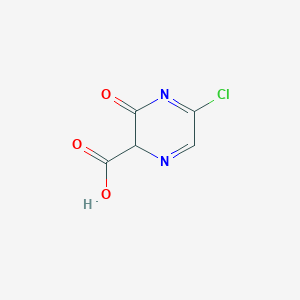
5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C7H8BrFN2O It is characterized by the presence of a bromine atom at the 5-position, a fluoropropyl group at the 6-position, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-chloropyrimidine and 2-fluoropropane.
Nucleophilic Substitution: The 5-bromo-4-chloropyrimidine undergoes nucleophilic substitution with 2-fluoropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Biological Studies: The compound is employed in studies investigating the role of pyrimidinone derivatives in biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biochemical pathways and understanding the molecular mechanisms of action of various biological targets.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-6-(2-chloropropan-2-yl)-5H-pyrimidin-4-one
- 5-Bromo-6-(2-methylpropyl)-5H-pyrimidin-4-one
- 5-Bromo-6-(2-ethylpropyl)-5H-pyrimidin-4-one
Uniqueness
5-Bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to target proteins, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C7H8BrFN2O |
|---|---|
Peso molecular |
235.05 g/mol |
Nombre IUPAC |
5-bromo-6-(2-fluoropropan-2-yl)-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3-4H,1-2H3 |
Clave InChI |
LOSMZQXWTMZIRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=NC(=O)C1Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)

![4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356856.png)
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)

![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)



